3,6-Diamino-2-(naphthalen-2-ylcarbonyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile
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Overview
Description
3,6-Diamino-2-(naphthalen-2-ylcarbonyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile is a complex organic compound belonging to the thienopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diamino-2-(naphthalen-2-ylcarbonyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of thieno[2,3-b]pyridine intermediates, followed by functionalization at specific positions to introduce the naphthalen-2-ylcarbonyl and phenyl groups . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
3,6-Diamino-2-(naphthalen-2-ylcarbonyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include hypochlorite for oxidation, LiAlH4 for reduction, and various halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of dimerized products, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
3,6-Diamino-2-(naphthalen-2-ylcarbonyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,6-Diamino-2-(naphthalen-2-ylcarbonyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of cellular processes, such as cell division and signal transduction, which is beneficial in treating diseases like cancer .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Diamino-2-benzoyl-4-isopropylthieno[2,3-b]pyridine-5-carbonitrile
- 3,6-Diamino-2-(phenylcarbonyl)-4-(propan-2-yl)thieno[2,3-b]pyridine-5-carbonitrile
Uniqueness
Compared to similar compounds, 3,6-Diamino-2-(naphthalen-2-ylcarbonyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the naphthalen-2-ylcarbonyl group enhances its ability to interact with biological targets, making it a more potent inhibitor in certain applications .
Properties
Molecular Formula |
C25H16N4OS |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3,6-diamino-2-(naphthalene-2-carbonyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C25H16N4OS/c26-13-18-19(15-7-2-1-3-8-15)20-21(27)23(31-25(20)29-24(18)28)22(30)17-11-10-14-6-4-5-9-16(14)12-17/h1-12H,27H2,(H2,28,29) |
InChI Key |
LOLFKJLJIGEHQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)C4=CC5=CC=CC=C5C=C4)N)N)C#N |
Origin of Product |
United States |
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